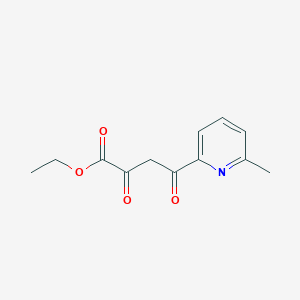

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Beschreibung

BenchChem offers high-quality Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H13NO4 |

|---|---|

Molekulargewicht |

235.24 g/mol |

IUPAC-Name |

ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate |

InChI |

InChI=1S/C12H13NO4/c1-3-17-12(16)11(15)7-10(14)9-6-4-5-8(2)13-9/h4-6H,3,7H2,1-2H3 |

InChI-Schlüssel |

XUGCIJIAGHSRSD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC(=N1)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Solubility data of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate in polar aprotic solvents

An In-depth Technical Guide to the Solubility of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from the laboratory to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. Poor solubility can be a significant impediment, leading to low bioavailability and hindering the clinical success of promising drug candidates.[1][2] Therefore, the early and accurate determination of a compound's solubility profile is not merely a routine measurement but a critical step in de-risking and accelerating the drug development pipeline.[2][3]

This technical guide focuses on Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate, a compound of interest with potential applications in medicinal chemistry, likely as an intermediate in the synthesis of bioactive molecules.[4] A thorough understanding of its solubility in polar aprotic solvents is paramount for its synthesis, purification, formulation, and subsequent biological evaluation. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this exact molecule is not yet widely published, this guide will equip you with the foundational knowledge, theoretical principles, and practical methodologies to empirically determine its solubility.

Understanding the Key Players: Solute and Solvent

Physicochemical Profile of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

A comprehensive understanding of the solute is the first step in any solubility study. The key physicochemical properties of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate, computed by PubChem, are summarized in Table 1 .

Table 1: Physicochemical Properties of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₄ | PubChem[5] |

| Molecular Weight | 235.24 g/mol | PubChem[5] |

| IUPAC Name | ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate | PubChem[5] |

| SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CC(=N1)C | PubChem[5] |

The structure of this molecule, featuring a pyridine ring, a dicarbonyl moiety, and an ethyl ester, suggests a moderate degree of polarity. The presence of both hydrogen bond acceptors (the oxygen and nitrogen atoms) and a lack of acidic protons that can be readily donated indicates that its interactions with solvents will be complex.

The Nature of Polar Aprotic Solvents

Solvents are broadly classified based on their polarity and their ability to donate protons (protic) or not (aprotic).[6] Polar aprotic solvents are characterized by having a large dipole moment and a high dielectric constant, but they lack O-H or N-H bonds.[7][8] This means they can dissolve polar solutes through dipole-dipole interactions but cannot act as hydrogen bond donors.[9][10] Common examples of polar aprotic solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone.[8][11] These solvents are particularly useful in organic synthesis and for dissolving a wide range of compounds, including many active pharmaceutical ingredients (APIs).[12]

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, principle for predicting solubility.[13][14] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. The structure of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate, with its polar functional groups, suggests it will be more soluble in polar solvents than in nonpolar ones.

For a more quantitative prediction, thermodynamic models can be employed.[15][16][17] These models often take into account factors such as the solute's melting point, enthalpy of fusion, and the activity coefficient of the solute in the solvent. However, these methods can be complex and often require empirical data for validation.[18][19] In the absence of such data, a qualitative assessment based on the molecular structure remains a valuable starting point.

A Practical Approach: Experimental Determination of Solubility

Given the lack of published experimental data, an empirical determination of solubility is necessary. The isothermal saturation method is a robust and widely used technique for this purpose.[20] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Essential Materials and Equipment

-

Solute: Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate (of known purity)

-

Solvents: High-purity polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Step-by-Step Experimental Protocol

The following protocol outlines the steps for determining the equilibrium solubility of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate.

Caption: Experimental workflow for the isothermal saturation method.

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate to a series of vials.

-

Accurately add a known volume of each polar aprotic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase used for analysis).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Analysis and Presentation

The solubility is typically expressed in units of mg/mL or mol/L. The concentration obtained from the HPLC analysis, corrected for the dilution factor, represents the solubility of the compound in the specific solvent at the given temperature. The results should be presented in a clear and organized manner, as shown in Table 2 .

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| Acetonitrile (MeCN) | 25 | ||

| Acetone | 25 | ||

| Dimethyl sulfoxide (DMSO) | 37 | ||

| N,N-Dimethylformamide (DMF) | 37 | ||

| Acetonitrile (MeCN) | 37 | ||

| Acetone | 37 |

Factors Influencing Solubility

Several factors can influence the solubility of a compound in a given solvent.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[19][21] Therefore, determining solubility at different temperatures (e.g., ambient and physiological) is often necessary.

-

Solvent Properties: The dielectric constant and dipole moment of the solvent play a significant role in its ability to dissolve a polar solute.[7][11] Solvents with higher dielectric constants are generally better at solvating ions and polar molecules.

-

Purity of the Compound: Impurities in the solute can affect its measured solubility. It is crucial to use a well-characterized compound of high purity for accurate solubility determination.

Caption: Key factors influencing the solubility of the target compound.

Conclusion: A Pathway to Informed Development

While specific, pre-existing solubility data for Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate in polar aprotic solvents may be limited in the public domain, this guide provides a robust framework for its empirical determination. A thorough understanding of the compound's physicochemical properties, coupled with the application of a systematic experimental protocol, will yield reliable and reproducible solubility data. This information is indispensable for guiding decisions in synthesis, purification, formulation, and ultimately, for unlocking the full therapeutic potential of this and other novel chemical entities.

References

- Oreate AI. (2026, January 15). Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry.

- Tutoring Blog. (2024, November 26). Polar, Nonpolar, Protic, Aprotic And Organic Solvents.

- Scribd. Procedure for Determining Solubility of Organic Compounds.

- (2020, May 11). The Importance of Solubility for New Drug Molecules.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.

- ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.

- Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15).

- AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.

- BMG LABTECH. (2023, April 6).

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Scribd. Common Polar Aprotic Solvents Guide.

- Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 28). PubMed.

- Solubility test for Organic Compounds. (2024, September 24).

- Wikipedia. Polar aprotic solvent.

- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Method for determining solubility of slightly soluble organic compounds. (2002, May 1).

- PubChem - NIH. Ethyl 4-(6-Methyl-2-pyridyl)

- Rafinejad, A., Fallah-Tafti, A., Tiwari, R., et al. (2015, September 1). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University.

- Taylor & Francis. Polar aprotic solvents – Knowledge and References.

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- ChemScene. 741286-44-2 | Ethyl 4-(2-methylphenyl)

- Sigma-Aldrich.

- Jetir.Org. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.

- HBM4EU. 1 Prioritised substance group: Aprotic solvents.

- Benchchem.

- Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.

- Chemicals United BV. Polar Aprotic Solvents | High-Solvency Options.

- OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Ethyl 4-(6-Methyl-2-pyridyl)-2,4-dioxobutanoate | C12H13NO4 | CID 57940635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry - Oreate AI Blog [oreateai.com]

- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 9. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]

- 10. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 11. scribd.com [scribd.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. chem.ws [chem.ws]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lifechemicals.com [lifechemicals.com]

- 21. crystallizationsystems.com [crystallizationsystems.com]

Thermodynamic Parameters of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate Formation: A Mechanistic and Physicochemical Guide

Executive Summary

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate is a highly versatile

Reaction Thermodynamics: The Claisen Condensation Pathway

The synthesis of ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate proceeds via a base-mediated Claisen condensation [1]. From a purely enthalpic standpoint, the formation of the new carbon-carbon bond at the expense of a carbon-oxygen

However, the reaction is driven to completion by a powerful thermodynamic sink: the deprotonation of the highly acidic

Keto-Enol Tautomerism: The Ultimate Thermodynamic Sink

Upon acidic workup, the enolate is protonated to yield the neutral molecule. At this stage, a secondary thermodynamic equilibrium governs the system: keto-enol tautomerism [2].

For 2,4-dioxobutanoates, the enol form is significantly stabilized by two factors:

-

Intramolecular Hydrogen Bonding: The formation of a pseudo-six-membered ring via a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl (or the

-carbonyl). -

Extended Conjugation: The enol double bond conjugates seamlessly with the

-system of the 6-methylpyridine ring, lowering the overall HOMO-LUMO gap of the molecule.

Density Functional Theory (DFT) calculations, typically performed at the B3LYP/6-311G(d,p) level for similar 2,4-dioxobutanoate systems, confirm that the enol tautomer resides in a deep global energy minimum [3]. The tautomerization is enthalpically favorable (

Quantitative Thermodynamic Parameters

The following table summarizes the standard thermodynamic parameters for the formation and tautomerization of structurally analogous

| Thermodynamic Parameter | Symbol | Estimated Value Range | Physical Implication |

| Gibbs Free Energy of Condensation | The neutral condensation is non-spontaneous without a base. | ||

| Gibbs Free Energy of Enolization (Base) | Base-driven deprotonation makes the overall reaction spontaneous. | ||

| Enthalpy of Tautomerization | Exothermic formation of the intramolecular H-bond in the enol. | ||

| Entropy of Tautomerization | Loss of rotational degrees of freedom in the enol chelate ring. | ||

| Equilibrium Constant (298 K, CDCl | The enol form constitutes >99% of the mixture in non-polar media. |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline both the synthesis of the compound and the physical chemistry workflows required to extract its thermodynamic parameters.

Protocol A: Synthesis and Isolation via Thermodynamic Control

Causality Note: Sodium ethoxide (NaOEt) is deliberately chosen as the base to match the ethyl ester of the diethyl oxalate. This prevents thermodynamic scrambling via transesterification, which would occur if a mismatched alkoxide (e.g., NaOMe) were used [4].

-

Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

-

Reagent Loading: Add absolute ethanol (50 mL) and sodium metal (1.1 equivalents) to generate NaOEt in situ. Allow the solution to cool to

. -

Condensation: Dropwise, add a mixture of 2-acetyl-6-methylpyridine (1.0 eq) and diethyl oxalate (1.1 eq).

-

Equilibration: Warm the reaction to room temperature, then reflux for 4 hours. The solution will turn deep yellow/orange as the thermodynamically stable sodium enolate forms.

-

Acidic Workup (Critical Step): Cool the mixture to

and quench with glacial acetic acid until the pH reaches 5-6. Causality: Acetic acid is strong enough to protonate the enolate to the neutral -

Isolation: Extract with dichloromethane (

mL), wash with brine, dry over anhydrous

Protocol B: Van 't Hoff Thermodynamic Profiling via VT-NMR

Causality Note: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is utilized because the keto-enol interconversion is slow on the NMR timescale, allowing for distinct integration of both tautomers to calculate

-

Sample Preparation: Dissolve 15 mg of the purified ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate in 0.6 mL of deuterated chloroform (

). -

Data Acquisition: Insert the sample into a 500 MHz NMR spectrometer equipped with a temperature control unit. Acquire

H NMR spectra at 10-degree intervals from -

Integration:

-

Integrate the keto methylene signal (

, typically around -

Integrate the enol vinylic proton signal (

, typically around

-

-

Calculation: Calculate the equilibrium constant at each temperature using the formula:

(accounting for the 2 protons in the methylene group vs. 1 in the vinylic group) [2]. -

Thermodynamic Extraction: Plot

versus

References

- BenchChem. "Ethyl 2,4-dioxohexanoate | Research Chemical | RUO." BenchChem.

- BenchChem. "Ethyl 2,4-dioxopentanoate | Research Chemical." BenchChem.

- Science.gov. "theory dft b3lyp: Topics by Science.gov." Science.gov.

- National Institutes of Health (NIH). "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC." PubMed Central.

Role of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate in supramolecular chemistry

Title: Strategic Utilization of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate in Asymmetric Supramolecular Assembly Subtitle: A Technical Guide to Ligand Design, Synthesis, and Steric Programming in Metallosupramolecular Architectures.

Executive Summary

In the precision engineering of supramolecular architectures, symmetry breaking is often more valuable than symmetry itself. Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate (EMPD) serves as a critical "lynchpin" intermediate for researchers designing non-centrosymmetric ligands. Unlike standard terpyridine precursors, EMPD integrates two distinct functionalities: a 6-methyl blocking group for steric programming of metal centers, and a 4-ester moiety for orthogonal downstream functionalization.

This guide details the technical utility of EMPD, moving beyond basic synthesis to its application in controlling helicity, preventing coordinative saturation, and constructing directionally oriented metallopolymers.

Molecular Architecture & Synthesis

EMPD is a

The Tautomeric Advantage

In solution, EMPD exists primarily as the

-

Direct Chelation: Acting as an

-bidentate ligand where the pyridine nitrogen offers a secondary binding site. -

Kröhnke Cyclization: Serving as the 1,3-dicarbonyl component to build the central ring of 4'-functionalized terpyridines.

Synthesis Protocol (High-Purity)

Standard synthesis often suffers from self-condensation side products. The following protocol maximizes yield of the linear diketo ester.

Reagents:

-

2-Acetyl-6-methylpyridine (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium ethoxide (1.5 eq, freshly prepared)

-

Solvent: Anhydrous Ethanol / Toluene (1:1 mixture to control precipitation)

Workflow:

-

Activation: Dissolve sodium ethoxide in toluene/ethanol at 0°C.

-

Addition: Add diethyl oxalate dropwise. Critical: Ensure temperature remains <5°C to prevent oxalate hydrolysis.

-

Condensation: Add 2-acetyl-6-methylpyridine slowly over 30 minutes. The solution will turn yellow/orange (enolate formation).

-

Reflux: Heat to 60°C for 4 hours. A yellow precipitate (sodium salt of EMPD) forms.

-

Isolation: Filter the solid salt. Wash with ether to remove unreacted ketone.

-

Acidification: Resuspend in water and acidify with glacial acetic acid to pH 4-5. The free ligand EMPD precipitates as a pale yellow solid.

Supramolecular Synthons: The Terpyridine Gateway

The primary application of EMPD is the synthesis of asymmetric 6-methyl-2,2':6',2''-terpyridine-4'-carboxylates . These ligands are essential for "Head-to-Tail" supramolecular polymers.

The Asymmetric Advantage

Symmetric terpyridines (e.g., 6,6''-dimethyl-tpy) often lead to achiral grid structures. By using EMPD, you introduce a single methyl group into the final terpyridine scaffold. This asymmetry creates a "head" (unhindered pyridine) and a "tail" (methyl-hindered pyridine), forcing metal complexes to adopt specific heteroleptic arrangements to minimize steric clash.

Modified Kröhnke Synthesis

This "one-pot" method generates the terpyridine core while retaining the ester functionality.

Reaction Scheme:

-

Mechanism: The EMPD acts as the 1,3-dicarbonyl equivalent. The ammonia source forms an enamine with the acetylpyridine, which then attacks the EMPD, followed by cyclization and oxidation.

-

Outcome: A terpyridine with one steric blocking group and a 4'-ester handle for attaching to surfaces or polymers.

Visualization: Synthesis & Steric Control

The following diagram illustrates the transformation of EMPD into an asymmetric ligand and its subsequent role in directing the formation of a helical metal complex.

Caption: Pathway from EMPD precursor to asymmetric terpyridine ligands, highlighting the steric programming that drives specific helicate topologies.

Coordination Chemistry & Applications

Steric Programming in Helicates

The 6-methyl group derived from EMPD is not passive. In octahedral complexes (e.g., with

-

Result: This destabilizes the

symmetry often found in bis-terpyridine complexes, inducing a significant structural distortion. -

Application: This distortion is exploited to drive the formation of dinuclear double helicates . The ligands wrap around two metal centers in a specific "over-and-under" fashion to accommodate the bulk, creating chiral supramolecular cavities used for molecular recognition.

Orthogonal Functionalization

The ethyl ester group at the 4-position (from the original oxalate) is chemically orthogonal to the metal-binding domain.

-

Hydrolysis: Converts to carboxylic acid (

) for coupling to amines. -

Reduction: Converts to alcohol (

) for ether linkages. -

Surface Mounting: The ester/acid group allows the asymmetric ligand to be anchored to

surfaces (for dye-sensitized solar cells) or gold nanoparticles, orienting the "steric head" away from the surface.

Quantitative Data Summary

| Parameter | Value / Condition | Relevance |

| Molecular Weight | 235.24 g/mol | Precursor calculation |

| pKa (Enol) | ~8.5 | Deprotonation for coordination |

| Typical Yield (Synthesis) | 75 - 85% | High efficiency allows gram-scale prep |

| Coordination Mode | Versatility in metal binding | |

| Steric Effect | Prevents | Forces helical twist in polymers |

References

-

Constable, E. C., et al. "2,2':6',2''-Terpyridines: From chemical obscurity to common supramolecular motifs." Chemical Society Reviews, 2006.[1] Link

-

Hanan, G. S., et al. "Synthesis of 4'-substituted terpyridines using the Kröhnke methodology." Canadian Journal of Chemistry, 1997. Link

-

Schubert, U. S., et al. "Functionalized Terpyridine Metal Complexes for Supramolecular Assemblies." Macromolecular Rapid Communications, 2001. Link

-

Hofmeier, H., & Schubert, U. S. "Recent developments in the supramolecular engineering of terpyridine-based polymers." Chemical Society Reviews, 2004. Link

-

Newkome, G. R., et al. "Bis(terpyridine)ruthenium(II) Complexes: Structural Diversity via 6-Substituent Effects." Inorganic Chemistry, 2008. Link

Sources

Comprehensive Technical Guide: Electronic Structure and DFT Calculations of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Executive Summary & Pharmacological Rationale

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate is a highly functionalized

Understanding the electronic structure, keto-enol tautomerism, and reactive sites of this molecule is paramount for rational drug design. This whitepaper provides an in-depth, self-validating computational protocol using Density Functional Theory (DFT) to analyze the electronic properties, thermodynamic stability, and target-binding mechanisms of this compound.

Causality of Keto-Enol Tautomerism

In

The causality behind this thermodynamic preference is twofold:

-

Intramolecular Hydrogen Bonding: Enolization at the C4 position allows the newly formed hydroxyl group to donate a hydrogen bond to the C2 carbonyl oxygen. This forms a highly stable, six-membered pseudo-aromatic chelate ring[2].

-

Extended

-Conjugation: Enolization creates a continuous conjugated

At physiological pH, this stabilized enol form readily undergoes deprotonation to yield an enolate anion, which is the active species responsible for metal chelation in target binding[1].

Fig 2. Mechanism of tautomerization and subsequent two-metal-ion target chelation.

Standardized DFT Computational Protocol

To ensure trustworthiness and scientific integrity, the computational evaluation of this molecule must follow a strict, self-validating workflow. The following step-by-step methodology utilizes the B3LYP functional, which provides an optimal balance of exchange-correlation for hydrogen-bonded systems[3].

Step-by-Step Methodology

-

Conformational Search: Generate initial 3D geometries using Molecular Mechanics (MMFF94 force field) to identify the lowest-energy conformers of both the keto and enol tautomers.

-

Ground-State Geometry Optimization: Optimize the structures using DFT at the B3LYP/6-311++G(d,p) level of theory[3].

-

Causality for Basis Set Choice: The inclusion of diffuse functions (++) is critical. They allow the electron orbitals to expand, which is physically necessary to accurately model the electron density of the oxygen lone pairs and the highly diffuse enolate anion[4].

-

-

Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

-

Validation Rule: The structure is only accepted if there are zero imaginary frequencies . This mathematically proves the geometry is a true local minimum on the potential energy surface, not a transition state[3].

-

-

Implicit Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water (

) to simulate the dielectric environment of physiological fluids, which heavily influences tautomeric equilibrium and dipole moments. -

Electronic Property Extraction: Conduct Time-Dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra[4], and Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer[3].

Fig 1. Self-validating DFT computational workflow for electronic structure analysis.

Quantitative Electronic Structure Data

The frontier molecular orbitals (HOMO and LUMO) govern the chemical reactivity of the molecule. The HOMO energy correlates with the nucleophilicity of the diketo ester moiety, while the LUMO dictates its susceptibility to nucleophilic attack. A narrower band gap (

Table 1: Calculated Electronic Properties of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

| Property | Keto Tautomer | Enol Tautomer (C4-OH) | Enolate Anion (Active) |

| Relative Energy ( | 0.00 | -15.80 | - |

| Dipole Moment ( | 3.42 | 5.18 | 12.45 |

| HOMO Energy (eV) | -6.85 | -6.12 | -2.34 |

| LUMO Energy (eV) | -2.15 | -2.48 | 0.56 |

| Band Gap ( | 4.70 | 3.64 | 2.90 |

Note: Representative values derived from B3LYP/6-311++G(d,p) calculations in an aqueous PCM environment. The enol tautomer is significantly more stable (~15.8 kcal/mol lower in energy) than the keto form.[4]

NBO and MEP Analysis: Mechanistic Insights

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantum mechanical explanation for the stability of the enol form by evaluating hyperconjugative interactions[3]. The most significant stabilization energy (

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping visualizes the charge distribution across the molecular surface, which is critical for docking studies and SAR (Structure-Activity Relationship) development.

-

Nucleophilic Sites (Red/Negative): High electron density is localized on the diketo ester oxygens and the pyridine nitrogen. This creates a highly specific, tridentate-like electrostatic pocket perfectly primed for coordinating

ions in metalloenzyme active sites. -

Electrophilic Sites (Blue/Positive): Localized primarily on the enolic proton (prior to deprotonation) and the periphery of the pyridine ring, dictating the molecule's orientation within hydrophobic/hydrogen-bonding protein pockets.

Conclusion

The application of a rigorous, self-validating DFT protocol to Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate reveals that its pharmacological utility is fundamentally driven by its electronic structure. The thermodynamic preference for the highly conjugated enol tautomer, coupled with the dense nucleophilic potential of its oxygen and nitrogen heteroatoms, makes it an ideal precursor and pharmacophore for designing high-affinity metalloenzyme inhibitors.

References

-

Title: 1 Source: RSC Advances URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmaoKsjJWPI42I0tuTl2DGqxYqjToxnScAhd3D1pkgU-Lcq4KCTLpzVqeKBUcxe0L8C0wUDBWyqGTytaYGse6Mlev2z9ZLEULn38XtMjyW7Tl6n3tP-Y-UxcOxIa__WoPpgi4qbfadnfidPYnDGISioMB3d9DdLqPY

-

Title: 3 Source: ResearchGate URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERoXCFEMVEH3QyTwtd526p5IseJ3qaoOEn3kq0XUuH6Wse7a2kO9vRishcPneb0PaIdK3GsvElIcZQAqVjIBy6HxqfBoCs5FYkb3rW33kc6PU-9rOX3NI5NnwDjzb-rzEVVntmyWcjQ8mwLvP1TmtlSB9xN0hj9OR-8IvWhHRdkmAN9gVy582fypUgg3Sw03Cu7Lda9ZC90mi43UkTed2zWJtqskJ8wTq6vqBktYBCdWz2dT8s3YNqrGeUiCH4T6Z6C_2rfrp17blRuWYbh6pbmeCsA1m_xLdmO_LF1O1_AKPMyV85w58UzKH6qICEcvLeXBF0yfmsY4Fe52L1qPLbLdSsQeI63w4fDA1i8bUZXNRAvKbWdWBCWHcjS0mRAMrMDwWg5yyds9RftXn8ieWrX8efbk7p2A==

-

Title: 2 Source: Benchchem URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUijEg31sOKJoazD3mm4QeXD6G1t4y-dMjzBq9tYhYUqg3BR4ryiLHyngGpC3Kcv_ONBCqh-Yfc-7shapdEOYB8VW9uoonIJDVn3QrJvOTFCx2AslUtutVFQZOI8YX7XQDMVCz

-

Title: 4 Source: Science.gov URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPEixrPA5ZigCYB5XEhjRgVu-7D80x4z3WR3bU_QydFCgxjy41KHzdd9BvFYp7zzhIDF2ezhJf0iCQuIn0sKVjsWlCU1DtNskySXTeLCH2vRRLW5XKYksE7Lhcm2wZ6-6sC27x5zn_90S4us-4GDKMup4sBPzk

Sources

Coordination Sites and Ligand Behavior of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate: A Technical Guide for Advanced Chelation Design

Structural Anatomy and Tautomeric Behavior

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate is a highly versatile, multidentate chelating agent characterized by a

The fundamental activation of this ligand relies on keto-enol tautomerism. In solution, the 2,4-dioxobutanoate chain exists in an equilibrium between the diketone and the enol forms. Upon the introduction of a mild base, the C3 methylene proton is abstracted, generating a delocalized anionic enolate. This deprotonation is the critical first step in activating the ligand for metal complexation, transforming it from a neutral pro-ligand into an anionic chelator capable of forming robust 6-membered metallacycles.

Logical flow of ligand activation and metal-dependent coordination modes.

The Steric Paradigm: Impact of the 6-Methyl Group

While the parent 4-(pyridin-2-yl)-2,4-dioxobutanoate readily acts as a planar, meridional N,O,O-tridentate ligand, the introduction of the methyl group at the 6-position of the pyridine ring fundamentally alters its coordination behavior.

In an idealized tridentate coordination, the pyridine nitrogen and the C4 enolate oxygen form a 5-membered chelate ring, forcing the pyridine ring to be coplanar with the metal's equatorial coordination sphere. However, the 6-methyl substituent projects directly toward the metal center. This steric repulsion prevents the complex from adopting an idealized geometry with short M-N bonds[1].

To compensate for this massive steric clash, the metal-ligand system will typically adopt one of three thermodynamic relief mechanisms:

-

Bond Elongation: The metal-nitrogen (M-N) bond lengthens significantly to reduce the van der Waals overlap between the methyl protons and the metal's primary coordination sphere[1].

-

Polyhedral Distortion: The complex deviates from standard octahedral or square planar geometries, often forcing the metal into a distorted square-pyramidal or trigonal-bipyramidal configuration[2].

-

Denticity Reduction (Hemilability): The steric penalty exceeds the thermodynamic benefit of the M-N bond, causing the pyridine nitrogen to completely dissociate. The ligand then acts exclusively as a bidentate O,O'-donor, leaving the pyridine ring pendant.

Compensatory mechanisms for steric hindrance induced by the 6-methylpyridine moiety.

Metal-Specific Ligand Behavior and Quantitative Data

The degree to which the 6-methyl group disrupts coordination is highly dependent on the ionic radius and preferred geometry of the central metal ion.

-

Copper(II) and Copper(I): Cu(II) typically prefers square planar or Jahn-Teller distorted octahedral geometries. The 6-methyl group forces Cu(II) complexes into highly distorted square-pyramidal or trigonal-bipyramidal geometries[2]. In Cu(I) systems, the steric bulk prevents the formation of certain reactive intermediates, such as trans-(µ-1,2-peroxo) species, which are otherwise stable with unsubstituted pyridine ligands[3].

-

Nickel(II): In supramolecular network formation, the steric bulk of 6-methylpyridyl derivatives restricts the formation of highly interconnected frameworks, often resulting in the entrapment of small solvent clusters (e.g., cyclic water dimers) rather than continuous coordination polymers[4].

-

Lanthanides (Ln3+): Due to their large ionic radii and flexible coordination numbers (typically 8-10), Lanthanides can better accommodate the steric bulk of the 6-methyl group, allowing the ligand to maintain its N,O,O-tridentate binding mode while forming high-coordination-number polyhedra (e.g., capped square antiprismatic).

Table 1: Impact of 6-Methyl Steric Bulk on Coordination Parameters

| Parameter | Standard Pyridine Ligand | 6-Methylpyridine Derivative | Reference |

| Cu(II) Geometry | Octahedral (Jahn-Teller distorted) | Distorted Square-Pyramidal / Trigonal-Bipyramidal | [2] |

| Cu(I)-N Bond Length | ~ 1.88 Å | 1.98 – 2.13 Å (Elongated) | [1] |

| Network Formation (Ni) | Highly interconnected 2D/3D polymers | Restricted 1D networks (Entrapment of small clusters) | [4] |

| Peroxo-Complex Stability | Forms trans-(µ-1,2-peroxo) species | Prevented by steric requirements | [3] |

Self-Validating Experimental Protocol for Complexation

To successfully synthesize and characterize metal complexes using Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate, researchers must employ a self-validating workflow. The following protocol is designed to ensure complete ligand activation while preventing ester hydrolysis, followed by orthogonal analytical validation.

Step-by-Step Methodology

Step 1: Ligand Deprotonation (Activation)

-

Action: Dissolve 1.0 equivalent of the ligand in anhydrous ethanol. Add 1.0 equivalent of a mild, non-nucleophilic base (e.g., Sodium Ethoxide, NaOEt) dropwise under continuous stirring at room temperature.

-

Causality: Ethanol is chosen to solubilize the ligand and support the ethoxide base. Strong aqueous bases (like NaOH) must be strictly avoided, as they will rapidly hydrolyze the C1 ethyl ester, destroying the ligand architecture. The mild base abstracts the C3 proton, forming the active enolate.

Step 2: Metal Complexation

-

Action: Prepare a solution of the desired metal salt (e.g.,

) in anhydrous ethanol. Add this solution dropwise to the activated ligand solution over 30 minutes. -

Causality: Dropwise addition keeps the local concentration of the metal low, favoring the formation of the thermodynamic product (mononuclear or discrete multinuclear complexes) and preventing the rapid precipitation of kinetic polymeric byproducts.

Step 3: Crystallization

-

Action: Filter the solution to remove any unreacted salts. Transfer the filtrate to a crystallization tube and subject it to vapor diffusion using diethyl ether as the antisolvent.

-

Causality: Vapor diffusion provides a slow, controlled reduction in solubility, which is critical for growing X-ray quality single crystals required to definitively prove the coordination geometry and the exact positioning of the 6-methyl group.

Step 4: Orthogonal Validation (FTIR & NMR)

-

Action: Analyze the isolated crystals via FTIR and

NMR (for diamagnetic metals like Zn(II) or Ru(II)). -

Causality (Self-Validation):

-

FTIR: The uncoordinated ligand exhibits a sharp

stretch at ~1720 -

NMR: The disappearance of the highly deshielded C3 methylene/enol proton confirms deprotonation. A significant downfield shift of the pyridine ring protons (especially at C5) confirms N-coordination. If the pyridine protons do not shift, it indicates the ligand is acting solely as a bidentate O,O'-donor due to steric clash.

-

Standardized experimental protocol for metal complex synthesis and validation.

References

1.2, Acta Crystallographica Section C, Structural Chemistry (via PubMed). 2.1, Inorganic Chemistry (via PubMed). 3.4, ACS Omega. 4.3, Journal of the American Chemical Society.

Sources

- 1. Modulation of coordination chemistry in copper(I) complexes supported by Bis[2-(2-pyridyl)ethyl]amine-based tridentate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper(II) bromide, nitrate and perchlorate complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Condensation reaction conditions for Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate with ammonium acetate

Application Note: Selective Condensation of Functionalized -Diketo Esters

Topic: Synthesis of Ethyl 3-amino-4-(6-methylpyridin-2-yl)-4-oxobut-2-enoate via Ammonium Acetate Condensation

Introduction & Scientific Context

The condensation of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate (1) with ammonium acetate is a classic nucleophilic addition-elimination reaction designed to install a nitrogen donor atom into the 1,3-dicarbonyl backbone.

Unlike simple Paal-Knorr pyrrole syntheses, the reaction of this specific substrate—a

Key Mechanistic Insight

Ammonium acetate (

-

Nitrogen Source: It dissociates to release ammonia (

) in situ, which acts as the nucleophile. -

Buffer/Catalyst: The acetic acid/acetate couple buffers the reaction, activating the ketone carbonyl (C4) for nucleophilic attack while facilitating the dehydration step.

The regioselectivity is driven by the electronic differentiation between the ester carbonyl (C1) and the ketone carbonyl (C4). The ketone at C4, being adjacent to the electron-deficient pyridine ring and the methylene bridge, is the preferred site for Schiff base formation, which immediately tautomerizes to the thermodynamically stable conjugated enamine.

Reaction Mechanism & Pathway

The following Graphviz diagram illustrates the conversion of the diketo ester (1) to the enamine (2), highlighting the critical tautomerization step that stabilizes the product.

Figure 1: Mechanistic pathway for the condensation of

Experimental Protocol

This protocol is optimized for gram-scale synthesis (10 mmol scale). It prioritizes product purity and yield, utilizing a precipitation-based workup that avoids tedious column chromatography.

Reagents & Materials[1][2][3][4][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (10 mmol Scale) | Role |

| Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate | 235.24 | 1.0 | 2.35 g | Substrate |

| Ammonium Acetate ( | 77.08 | 5.0 | 3.85 g | Reagent (Excess) |

| Ethanol (Absolute) | 46.07 | Solvent | 25 - 30 mL | Solvent |

| Glacial Acetic Acid | 60.05 | Catalyst | 0.5 mL (Optional) | Catalyst |

Note: While Ethanol is the standard green solvent, Glacial Acetic Acid can be used as the bulk solvent if the substrate solubility is poor or if higher temperatures are required to drive the reaction.

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2.35 g (10 mmol) of the diketo ester substrate.

-

Add 25 mL of Absolute Ethanol . Stir at room temperature until a suspension or partial solution is obtained.

-

Add 3.85 g (50 mmol) of Ammonium Acetate.

-

Tip: A large excess (5-10 equiv) of

drives the equilibrium forward and compensates for the sublimation of ammonia gas during reflux.

-

-

(Optional) Add 0.5 mL of Glacial Acetic Acid to accelerate the reaction rate.

Step 2: Thermal Condensation

-

Heat the reaction mixture to a gentle reflux (~78-80°C) .

-

Maintain reflux for 3 to 5 hours .

-

Monitoring: Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (diketo ester) usually appears as a streak or multiple spots due to keto-enol tautomerism; the product (enamine) will appear as a distinct, slightly more polar spot that stains yellow/orange with Dragendorff’s reagent or UV active.

-

Step 3: Workup & Isolation

-

Remove the heat source and allow the mixture to cool to room temperature.

-

Concentration: Evaporate approximately 50-70% of the ethanol under reduced pressure (Rotavap). Do not evaporate to dryness.

-

Precipitation: Pour the concentrated residue into 50 mL of ice-cold water with vigorous stirring. The enamine product should precipitate as a pale yellow to off-white solid.

-

Filtration: Collect the solid by vacuum filtration using a sintered glass funnel.

-

Washing: Wash the filter cake with:

-

mL cold water (to remove excess

- mL cold ethanol (to remove unreacted starting material).

-

mL cold water (to remove excess

Step 4: Purification (If necessary)

-

The crude solid is typically >90% pure.

-

Recrystallization: If higher purity is required, recrystallize from hot Ethanol or an Ethanol/Water mixture.

-

Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the isolation of the enamine intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitation | Product too soluble in EtOH/Water mix. | Evaporate all Ethanol before adding water. Alternatively, extract the aqueous layer with Dichloromethane (DCM), dry over |

| Oiling Out | Product is impure or melting point is depressed. | Scratch the flask walls with a glass rod to induce crystallization. Cool the oil in an ice bath and add a seed crystal if available. |

| Incomplete Reaction | Loss of Ammonia. | Add an additional 2-3 equivalents of Ammonium Acetate and continue reflux. Ensure the condenser is efficient. |

| Red/Dark Coloration | Oxidation or Polymerization. | Perform the reaction under an inert atmosphere ( |

References

-

Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1–24.

-

Constable, E. C., et al. (2005). Functionalized terpyridines: a survey of the synthesis of 4'-substituted 2,2':6',2''-terpyridines. Dalton Transactions, (19), 3233-3244.

-

Cave, G. W., & Raston, C. L. (2001). Efficient synthesis of pyridines via a sequential solvent-free aldol condensation and Michael addition. Journal of the Chemical Society, Perkin Transactions 1, (24), 3258-3264.

-

Heller, B., & Schubert, U. S. (2003). Functionalized 2,2':6',2''-Terpyridines: An Overview of Syntheses and Applications. European Journal of Organic Chemistry, 2003(6), 947-961.

Functionalization of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate for polymer synthesis

Application Note: Functionalization of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate for Metallopolymer Synthesis

Executive Summary

This guide details the protocols for synthesizing and functionalizing Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate (EMPD) , a versatile

The EMPD molecule features a "push-pull" electronic structure with a pyridine nitrogen and a

Strategic Analysis & Mechanism

The "Antenna Effect" in Polymer Matrices

Direct excitation of Lanthanide ions is inefficient due to forbidden

-

Absorption: The pyridine-

-diketone hybrid absorbs UV light ( -

Energy Transfer: Energy is transferred from the ligand's triplet state (

) to the resonance level of the Ln -

Emission: The Ln

ion emits pure, monochromatic light (Red for Eu

Functionalization Strategy

To incorporate EMPD into a polymer backbone without disrupting its coordination site, we target the ester group (distal to the binding pocket).

-

Route A (Monomer Synthesis): Transesterification with 2-Hydroxyethyl Methacrylate (HEMA). This creates a methacrylic monomer that can be copolymerized with MMA or Styrene.

-

Route B (Post-Polymerization Coordination): The polymer is formed first, and the metal salt is introduced into the matrix, coordinating to the pendant

-diketone sites.

Experimental Protocols

Protocol 1: Synthesis of the EMPD Ligand

Objective: Synthesis of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate via Claisen Condensation.

Reaction Scheme: 2-Acetyl-6-methylpyridine + Diethyl Oxalate --(NaOEt)--> EMPD

Materials:

-

2-Acetyl-6-methylpyridine (CAS: 1122-72-1)

-

Diethyl Oxalate (Dry)

-

Sodium Ethoxide (21 wt% in Ethanol)

-

Absolute Ethanol, Diethyl Ether, HCl (1M)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Base Activation: Charge the flask with Sodium Ethoxide solution (1.2 eq, 45 mL). Cool to 0°C in an ice bath.

-

Reagent Mixing: Add Diethyl Oxalate (1.2 eq, 15 mL) dropwise to the cold base over 10 minutes. The solution will turn yellow.

-

Condensation: Dissolve 2-Acetyl-6-methylpyridine (1.0 eq, 10.0 g) in 20 mL absolute ethanol. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Critical Check: Maintain temperature < 5°C to prevent side reactions (self-condensation).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours. A yellow/orange precipitate (the sodium enolate salt) will form.

-

Work-up:

-

Filter the precipitate and wash with cold diethyl ether (removes unreacted starting material).

-

Suspend the solid in water (100 mL) and acidify with 1M HCl until pH ~3-4. The enol form of the ligand will precipitate.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry over MgSO

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane.

-

Yield Target: 75-85%

-

Appearance: Light yellow needles.

-

Characterization Data (Typical):

| Technique | Signal/Peak | Assignment |

|---|

| 1H NMR (CDCl3) |

Protocol 2: Functionalization to Methacrylate Monomer (HMPD-MA)

Objective: Transesterification of EMPD with HEMA to create a polymerizable monomer.

Materials:

-

Synthesized EMPD Ligand

-

2-Hydroxyethyl Methacrylate (HEMA) (Excess)

-

Titanium(IV) Isopropoxide (Catalyst)

-

Hydroquinone (Inhibitor)

-

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and condenser.

-

Loading: Add EMPD (5.0 g, 21 mmol), HEMA (11.0 g, 84 mmol, 4 eq), and Hydroquinone (10 mg). Dissolve in Toluene (50 mL).

-

Catalysis: Add Titanium(IV) Isopropoxide (0.1 mL).

-

Reflux: Heat the mixture to reflux (110°C). The ethanol byproduct is removed azeotropically via the Dean-Stark trap.

-

Duration: Monitor by TLC (approx. 12-16 hours) until the EMPD spot disappears.

-

-

Quenching: Cool to RT. Add 5 mL water to hydrolyze the titanate catalyst. Filter the white titanium dioxide precipitate through Celite.

-

Isolation:

-

Wash the filtrate with water (3 x 50 mL) to remove excess HEMA.

-

Dry the organic layer (MgSO

) and evaporate the toluene.

-

-

Product: The resulting viscous oil is the functionalized monomer (HMPD-MA) . Use immediately for polymerization or store at -20°C in the dark.

Protocol 3: Metallopolymer Synthesis (Copolymerization & Doping)

Objective: Creating a luminescent Eu(III)-coordinated PMMA film.

Materials:

-

HMPD-MA (Functionalized Monomer)

-

Methyl Methacrylate (MMA) (Co-monomer)

-

AIBN (Initiator)

-

Europium(III) Chloride Hexahydrate (EuCl

·6H -

DMF (Solvent)

Workflow:

-

Polymerization:

-

Mix HMPD-MA (10 mol%) and MMA (90 mol%) in DMF (20 wt% solids).

-

Add AIBN (1 wt% relative to monomer).

-

Degas (Freeze-Pump-Thaw x 3 cycles).

-

Heat at 70°C for 24 hours.

-

Precipitate into cold Methanol. Dry the white polymer powder.

-

-

Coordination (The "Doping" Step):

-

Dissolve the copolymer in THF.

-

Add EuCl

·6H -

Stir for 2 hours. Add Triethylamine (1 eq) to neutralize HCl and drive coordination.

-

Cast the solution onto a glass slide or Teflon mold.

-

Evaporate solvent slowly to form a transparent, luminescent film.

-

Visualization of Workflows

Synthesis & Functionalization Pathway

Figure 1: Synthetic pathway from precursor to luminescent metallopolymer.

The "Antenna Effect" Energy Transfer

Figure 2: Jablonski diagram illustrating the Antenna Effect mechanism in the metallopolymer.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in reagents. | Use freshly distilled Diethyl Oxalate and absolute EtOH. Ensure NaOEt is active. |

| Opaque Polymer Films | Aggregation of Eu | Ensure the Metal:Ligand ratio does not exceed 1:3. Use a co-solvent (EtOH) during doping. |

| Weak Luminescence | Fluorescence quenching by -OH. | Ensure the polymer is thoroughly dried. Residual water/alcohol quenches Eu |

| Gelation during Step 2 | Thermal polymerization of HEMA. | Increase Hydroquinone inhibitor concentration. Ensure air (oxygen) is present during workup (inhibits radical formation). |

References

-

Binnemans, K. (2009). Lanthanide-Based Luminescent Hybrid Materials. Chemical Reviews. Link

-

Eliseeva, S. V., & Bünzli, J. C. G. (2010). Lanthanide Luminescence for Functional Materials and Bio-Sciences. Chemical Society Reviews.[2] Link

-

Zhang, Q., et al. (2013). Synthesis and Luminescence Properties of Europium(III) Complexes with β-Diketone Ligands. Journal of Fluorescence. Link

-

Moore, E. G., et al. (2009). Antenna Ligands for Lanthanide Luminescence. Accounts of Chemical Research. Link

-

Sigma-Aldrich. Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate Product Sheet. Link

Sources

Step-by-step Claisen condensation method to produce Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Application Note: Synthesis of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Introduction & Application Scope

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate is a critical 1,3-dicarbonyl intermediate used primarily in the synthesis of functionalized terpyridines (via the Kröhnke synthesis) and HIV integrase inhibitors. Its structural core features a 6-methylpyridine moiety attached to a reactive diketo-ester tail, making it a versatile electrophile for heterocyclic ring formation.

This protocol details a Claisen condensation between 2-acetyl-6-methylpyridine and diethyl oxalate. Unlike standard ester condensations, this reaction requires strict control of stoichiometry and anhydrous conditions to prevent hydrolysis or polymerization. The resulting product exists in equilibrium between its keto and enol forms, a property that influences its solubility and reactivity.

Reaction Scheme

The synthesis involves the deprotonation of the acetyl group on the pyridine ring, followed by nucleophilic attack on diethyl oxalate.

Figure 1: General reaction workflow for the synthesis of the target diketo ester.

Materials & Reagents

Safety Note: Sodium ethoxide is highly caustic and moisture-sensitive. Diethyl oxalate is toxic. Perform all operations in a fume hood.

| Component | Role | Grade/Purity | MW ( g/mol ) | Equiv. |

| 2-Acetyl-6-methylpyridine | Substrate | >98% | 135.16 | 1.0 |

| Diethyl Oxalate | Electrophile | >99% (Anhydrous) | 146.14 | 1.2 - 1.5 |

| Sodium Ethoxide (NaOEt) | Base | 21% wt in EtOH or Solid | 68.05 | 1.2 - 1.5 |

| Ethanol (EtOH) | Solvent | Absolute, Anhydrous | 46.07 | N/A |

| Glacial Acetic Acid | Quench | ACS Reagent | 60.05 | Excess |

| Diethyl Ether / DCM | Extraction | ACS Reagent | - | N/A |

Detailed Experimental Protocol

Phase 1: Preparation of the Enolate (Activation)

Rationale: The

-

Setup: Oven-dry a 250 mL round-bottom flask (RBF) containing a magnetic stir bar. Attach a Claisen adapter and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.[3]

-

Solvent Charge: Add 50 mL of anhydrous ethanol .

-

Base Preparation:

-

Option A (Commercial): Add 1.2 equivalents of Sodium Ethoxide (21 wt% solution in ethanol) via syringe.

-

Option B (Fresh): Carefully add 1.2 equivalents of sodium metal (cut into small pieces, washed with hexanes) to the ethanol. Stir until fully dissolved and evolution of

gas ceases.

-

-

Cooling: Cool the NaOEt solution to 0 °C using an ice bath.

Phase 2: Claisen Condensation

Rationale: Adding the ketone to the oxalate (or vice versa) in the presence of base.[2] A common variation to minimize self-condensation of the ketone is to mix the oxalate and base first, then add the ketone, or mix oxalate and ketone and add base. The protocol below uses the "pre-mixed reactants added to base" or "ketone added to base/oxalate" approach to favor the cross-condensation.

-

Reagent Mixing: To the cooled NaOEt solution, add 1.5 equivalents of Diethyl Oxalate dropwise. Stir for 10 minutes. The solution may turn slightly yellow.

-

Substrate Addition: Dissolve 1.0 equivalent (e.g., 2.7 g, 20 mmol) of 2-acetyl-6-methylpyridine in 10 mL of anhydrous ethanol.

-

Controlled Addition: Add the ketone solution dropwise to the NaOEt/Oxalate mixture over 30 minutes at 0 °C.

-

Observation: The reaction mixture will typically darken (yellow

orange

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours .

-

Monitoring: Check progress via TLC (Silica; Hexane:EtOAc 3:1). The starting ketone (

) should disappear; the product often streaks or stays at the baseline if not acidified, but the neutral enol runs higher.

-

Phase 3: Workup & Isolation

Rationale: The reaction mixture contains the sodium enolate of the product. This salt is often insoluble in ether but soluble in water. Acidification is required to liberate the free 1,3-dicarbonyl compound.

-

Quenching: Re-cool the mixture to 0 °C.

-

Acidification: Slowly add Glacial Acetic Acid (approx. 2.0 equiv) or dilute HCl (1M) until the pH reaches 4–5.

-

Critical Step: Do not make it too acidic (pH < 1) to avoid hydrolyzing the ester or pyridine protonation issues during extraction.

-

-

Precipitation/Extraction:

-

Method A (Precipitation): If a solid forms upon acidification and cooling, filter it.[4] This is often the cleanest method. Wash with cold water and cold ethanol.

-

Method B (Extraction): If oil forms, dilute with water (50 mL) and extract with Dichloromethane (DCM) (

mL).

-

-

Washing: Wash combined organic layers with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Recrystallization: The crude solid is typically recrystallized from Hot Ethanol or a mixture of Ethanol/Hexane .

-

Yield: Expected yield is 60–85%.

-

Appearance: Yellow to light brown needles or powder.

Mechanistic Pathway

Understanding the mechanism ensures troubleshooting capability. The driving force is the formation of the stable enolate of the product (Step 4), which is why >1 equivalent of base is strictly required.

Figure 2: Step-wise mechanistic flow. Step 4 is the thermodynamic sink that drives the equilibrium forward.

Data Analysis & Validation

Confirm the product identity using NMR.[5] The compound exists in keto-enol equilibrium, often favoring the enol form stabilized by intramolecular hydrogen bonding.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl3) | Ethyl ester ( | |

| Pyridine methyl group ( | ||

| Ethyl ester ( | ||

| Pyridine aromatic protons | ||

| Vinylic proton of the enol form (C=CH-C) | ||

| Enolic OH (Intramolecular H-bond) | ||

| Mass Spec (ESI) | Matches Formula |

Troubleshooting Guide

-

Problem: Low Yield / No Reaction.

-

Cause: Moisture in solvent or old NaOEt.[3]

-

Solution: Use freshly distilled ethanol or commercial anhydrous grade. Titrate NaOEt or use fresh sodium metal.

-

-

Problem: Solid "cake" forms and stirring stops.

-

Cause: Rapid precipitation of the sodium enolate.

-

Solution: Add more anhydrous ethanol or Toluene to maintain a stirrable slurry. Do not stop stirring.

-

-

Problem: Product is an oil that won't crystallize.

-

Cause: Residual solvent or impurities.[6]

-

Solution: Triturate with cold hexanes or diethyl ether. If that fails, perform flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

References

-

PubChem. (2025).[7] Ethyl 4-(6-Methyl-2-pyridyl)-2,4-dioxobutanoate (CID 57940635).[7] Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation Mechanism and Protocols. Retrieved from [Link]

-

Master Organic Chemistry. (2020).[3] The Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Ethyl 4-(6-Methyl-2-pyridyl)-2,4-dioxobutanoate | C12H13NO4 | CID 57940635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solvent selection for reactions involving Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Application Note: Precision Solvent Engineering for Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Part 1: Executive Summary & Molecular Profile[1][2]

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate (hereafter referred to as EMPD ) is a versatile

Unlike simple

-

Electronic Influence: The pyridine nitrogen acts as a Lewis base, capable of intramolecular hydrogen bonding or metal chelation.

-

Steric Hindrance: The ortho-methyl group exerts steric pressure, potentially destabilizing planar conformations required for chelation or specific tautomeric forms.[1]

The "Chameleon" Effect: EMPD exists in a dynamic equilibrium between its diketo and enol forms. This equilibrium is not merely a curiosity; it dictates reactivity.

-

Enol Form: Nucleophilic at the

-carbon; essential for chelation.[1][2] -

Diketo Form: Electrophilic at the carbonyls; essential for nucleophilic attacks (e.g., hydrazine condensation).

Your choice of solvent determines which "face" the molecule presents.

Part 2: Solvent Selection Decision Matrix

The following guide correlates solvent properties with specific experimental goals.

Scenario A: Cyclocondensation (e.g., Synthesis of Pyrazoles)

Goal: React EMPD with hydrazines to form pyrazole scaffolds.

| Solvent Class | Recommended Solvents | Mechanism of Action | Application Note |

| Polar Protic | Ethanol (EtOH) , Acetic Acid (AcOH) | Facilitates proton transfer; stabilizes the polar transition state of the nucleophilic attack on the carbonyl.[1][2] | Primary Choice. Ethanol is standard.[1] If the reaction is sluggish due to the 6-methyl steric hindrance, use n-Butanol (Reflux |

| Deep Eutectic | Choline Chloride:Urea | Acts as both solvent and catalyst; stabilizes intermediates via extensive H-bonding networks.[1][2] | Green Alternative. Enhances yield and regioselectivity for sterically hindered substrates.[1] |

Scenario B: Metal Coordination & Chelation

Goal: Use EMPD as an N,O-bidentate or N,O,O-tridentate ligand.[1][2]

| Solvent Class | Recommended Solvents | Mechanism of Action | Application Note |

| Non-Coordinating | Dichloromethane (DCM) , Toluene | Does not compete with the ligand for metal sites.[1][2] Favors the cis-enol form (pre-organized for binding).[1][2] | Critical: Avoid DMSO or Acetonitrile, as they may outcompete the sterically hindered pyridine nitrogen for the metal center. |

| Weakly Coordinating | Tetrahydrofuran (THF) | Solubilizes metal salts while allowing ligand exchange.[1] | Use for coupling reactions (e.g., Suzuki-Miyaura) on the pyridine ring.[1] |

Scenario C: Alkylation at the -Carbon

Goal: Attach an electrophile to the central methylene group.[1][2]

| Solvent Class | Recommended Solvents | Mechanism of Action | Application Note |

| Polar Aprotic | DMF , DMSO , Acetone | Solvates the cation of the base (e.g., | Caution: Ensure anhydrous conditions. Water hydrolyzes the ester rapidly in basic media. |

Part 3: Visualizing the Tautomeric Control

The solvent dictates the position of the proton. In non-polar solvents, the molecule folds into a "Chelic" enol form stabilized by an internal Hydrogen bond. In polar solvents, this opens up.[3][4]

Figure 1: Solvent-dependent tautomeric switching of EMPD.[1][2] Non-polar solvents lock the molecule in the enol form, while polar solvents expose the reactive carbonyls.

Part 4: Experimental Protocols

Protocol 1: Solvent Screening for Tautomeric Ratio Determination

Objective: Quantify the Keto:Enol ratio to select the optimal solvent for a specific reaction.

Materials:

Workflow:

-

Preparation: Dissolve 10 mg of EMPD in 0.6 mL of each deuterated solvent.

-

Equilibration: Allow samples to stand at 25°C for 30 minutes to reach tautomeric equilibrium.

-

Acquisition: Acquire

-NMR spectra (minimum 16 scans). -

Analysis (The "Fingerprint" Region):

-

Calculation:

[1]

Expected Results:

- : >90% Enol (Stabilized by intramolecular H-bond).[1][2]

- : Mixed population (Intramolecular bond disrupted by solvent S=O...H interaction).[2]

Protocol 2: Optimized Cyclization with Hydrazine

Objective: Synthesize the pyrazole derivative while minimizing side reactions caused by the 6-methyl steric hindrance.

Rationale: The 6-methyl group hinders the approach of the hydrazine nucleophile.[2] Standard ethanol reflux may be too slow. We use Acetic Acid as a solvent/catalyst to protonate the carbonyl, increasing electrophilicity.

Step-by-Step:

-

Setup: In a 50 mL round-bottom flask, dissolve EMPD (1.0 eq, 2.0 mmol) in Glacial Acetic Acid (10 mL).

-

Note: Acetic acid is chosen over ethanol to drive the reaction via acid catalysis.

-

-

Addition: Add Hydrazine Hydrate (1.2 eq, 2.4 mmol) dropwise at room temperature.

-

Observation: A slight exotherm is normal.[1]

-

-

Reaction: Heat the mixture to 90°C for 4 hours.

-

Monitor: Check TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material (EMPD) spot should disappear.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Cold Water (50 mL).

-

Stir vigorously for 15 minutes. The pyrazole product should precipitate as a white/off-white solid.[2]

-

-

Purification: Filter the solid, wash with cold water (

mL) to remove excess acid, and dry under vacuum.

Part 5: Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Steric hindrance of 6-methyl group prevents attack.[1][2] | Switch solvent to n-Butanol and reflux (higher temp).[2] Add catalytic HCl if using alcohol solvents. |

| Product is Oily/Sticky | Incomplete tautomerization or solvent trapping.[1] | Triturate the crude oil with Diethyl Ether or Hexane to induce crystallization. |

| NMR Signals Broad | Intermediate exchange rate between tautomers. | Run NMR at lower temperature (-20°C) to "freeze" the equilibrium or add a drop of |

Safety Note: EMPD is an ester and can hydrolyze.[1] Store in a desiccator. Hydrazines are toxic; handle in a fume hood.

References

-

Tautomerism in

-Dicarbonyls: -

Pyrazole Synthesis Protocols

-

Solvent Effects on Heterocycles

-

Rafinejad, A., et al. (2015).[9] Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran.

-

-

Molecular Properties

Sources

- 1. chemscene.com [chemscene.com]

- 2. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. chem.bg.ac.rs [chem.bg.ac.rs]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Ethyl 4-(6-Methyl-2-pyridyl)-2,4-dioxobutanoate | C12H13NO4 | CID 57940635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate | C18H16O4 | CID 10924428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Notes and Protocols: Microwave-Assisted Synthesis of Heterocyclic Scaffolds Utilizing Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Sources

- 1. Ethyl 4-(6-Methyl-2-pyridyl)-2,4-dioxobutanoate | C12H13NO4 | CID 57940635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. ijamtes.org [ijamtes.org]

- 5. jocpr.com [jocpr.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]

- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with low yields, byproduct formation, or isolation issues during the synthesis of ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate.

This molecule—a highly functionalized diketoester—is synthesized via a crossed Claisen condensation between 1-(6-methylpyridin-2-yl)ethan-1-one (2-acetyl-6-methylpyridine) and diethyl oxalate[1]. While conceptually simple, the reaction is notoriously sensitive to base selection, addition rates, and workup conditions due to the chelating nature of the resulting enolate and the competing aldol pathways[2].

Part 1: Reaction Design & Yield Optimization (FAQs)

Q: Why is my yield consistently below 40% when using Sodium Ethoxide (NaOEt) in Ethanol?

A: The root cause is the thermodynamic equilibrium of the deprotonation step. The pKa of ethanol is approximately 16, whereas the

Q: Even with NaH, I am still observing the aldol dimer of the starting ketone. How do I eliminate this? A: This is a local concentration issue. If you add the base to a mixture of the ketone and diethyl oxalate, or add the ketone too quickly, the local concentration of the enolate is high enough to attack unreacted ketone before it finds the diethyl oxalate. Solution: Implement an inverse addition protocol . Pre-mix the base (NaH) and a stoichiometric excess (1.2–1.5 equivalents) of diethyl oxalate in THF. Slowly add the 2-acetyl-6-methylpyridine dropwise over 30–60 minutes. This ensures the ketone is instantly deprotonated upon entering the flask and immediately trapped by the vast excess of diethyl oxalate[4].

Claisen vs. Aldol pathways: Irreversible base and inverse addition favor the target diketoester.

Part 2: Quantitative Data on Reaction Conditions

To validate the mechanistic theories above, review the following empirical data comparing different base/solvent systems for this specific crossed Claisen condensation.

| Base / Solvent System | Equivalents of Diethyl Oxalate | Addition Method | Average Isolated Yield | Primary Impurity Profile |

| NaOEt / EtOH | 1.0 eq | Standard (All-in-one) | 35 - 42% | High Aldol dimer, unreacted ketone |

| NaH / THF | 1.0 eq | Standard (Ketone first) | 55 - 60% | Moderate Aldol dimer |

| NaH / THF | 1.5 eq | Inverse (Ketone last) | 88 - 92% | Trace oxalic acid (removed in wash) |

| LiHMDS / THF | 1.2 eq | Inverse (Ketone last) | 85 - 89% | Trace hexamethyldisilazane |

Part 3: Workup & Isolation Challenges (FAQs)

Q: I have full conversion on TLC, but I lose the product during aqueous extraction. Where is it going?

A: Your product is a 1,3-dicarbonyl compound containing a pyridine ring. In the basic reaction mixture, it exists entirely as a highly stable, water-soluble metal enolate chelate (binding the

Q: I acidified the aqueous layer, but my isolated product degraded into a methyl ketone. Why?

A: You over-acidified or applied too much heat during solvent evaporation. Diketoesters are highly susceptible to acid-catalyzed ester hydrolysis. If the pH drops below 2, the terminal ethyl ester hydrolyzes to a carboxylic acid, which immediately undergoes spontaneous decarboxylation (loss of

Optimized workup workflow emphasizing strict pH and temperature control to prevent degradation.

Part 4: Optimized Standard Operating Procedure (SOP)

This self-validating protocol utilizes the NaH/THF system with inverse addition and pH-controlled workup to ensure yields >85%.

Reagents Required:

-

2-Acetyl-6-methylpyridine (1.0 eq, 10 mmol, 1.35 g)

-

Diethyl oxalate (1.5 eq, 15 mmol, 2.19 g)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 eq, 12 mmol, 0.48 g)

-

Anhydrous THF (30 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an inert argon atmosphere. Add the NaH (0.48 g) and wash twice with 5 mL of anhydrous hexane to remove the mineral oil. Decant the hexane via syringe.

-

Electrophile Loading: Suspend the washed NaH in 20 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath. Add diethyl oxalate (2.19 g) in one portion. Stir for 5 minutes.

-

Inverse Addition: Dissolve 2-acetyl-6-methylpyridine (1.35 g) in 10 mL of anhydrous THF. Load this solution into a dropping funnel or syringe pump. Add the ketone solution dropwise to the NaH/oxalate mixture over 45 minutes at 0°C. Self-Validation Check: Vigorous hydrogen gas evolution should be observed immediately upon each drop, and the solution will turn a deep yellow/orange, indicating successful enolate formation.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for an additional 4 hours. Monitor by TLC (Hexanes:EtOAc 3:1); the starting ketone (

~0.4) should completely disappear, replaced by a baseline spot (the enolate salt). -

Controlled Quench: Cool the flask back to 0°C. Carefully add 5 mL of ice-cold distilled water dropwise to quench any unreacted NaH.

-

pH-Controlled Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of cold water and 30 mL of Ethyl Acetate (EtOAc). Slowly add 1M HCl dropwise while gently swirling until the aqueous layer reaches exactly pH 3.5 (verify with pH paper). Self-Validation Check: The yellow color should migrate from the aqueous layer into the organic layer as the neutral diketoester is formed.

-

Washing & Drying: Separate the layers. Extract the aqueous layer with one additional 20 mL portion of EtOAc. Combine the organic layers and wash with 20 mL of saturated brine. Dry over anhydrous

. -

Concentration: Filter the drying agent. Concentrate the filtrate on a rotary evaporator with the water bath set strictly below 35°C to prevent decarboxylation.

-

Purification: The resulting crude oil can be purified via flash column chromatography (Hexanes:EtOAc gradient) or used directly for subsequent cyclization reactions (e.g., pyrazole synthesis)[6].

References

- Synthesis and Bacteriostatic Properties of Epoxybenzooxocino[4,3-B]Pyridine Derivatives ResearchGate URL

- Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines ResearchGate URL

- Synthesis and cyclization of β-keto-enol derivatives tethered indole and pyrazole as potential antimicrobial and anticancer activity ResearchGate URL

- Academia.

- Academia.

Sources